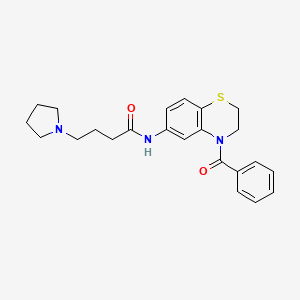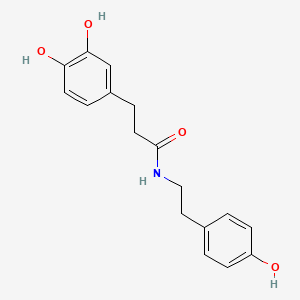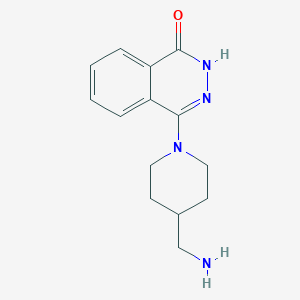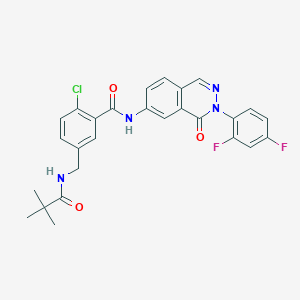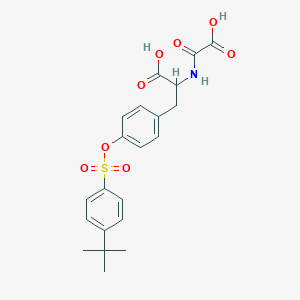
N-oxalyl-D-tyrosine derivative 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-oxalyl-D-tyrosine derivative 8 is a synthetic compound derived from D-tyrosine. It is known for its ability to inhibit certain enzymes, particularly those involved in histone demethylation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-oxalyl-D-tyrosine derivative 8 involves the reaction of D-tyrosine with oxalyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-oxalyl-D-tyrosine derivative 8 primarily undergoes substitution reactions. It can react with various nucleophiles, leading to the formation of different derivatives. Additionally, it can participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Wissenschaftliche Forschungsanwendungen
N-oxalyl-D-tyrosine derivative 8 has several scientific research applications:
Epigenetic Studies: It is used as an inhibitor of histone demethylases, particularly the JMJD2 subfamily. .
Cancer Research: Due to its ability to inhibit enzymes involved in cancer progression, it is being investigated as a potential therapeutic agent for various cancers
Biological Studies: It is used to study the role of histone modifications in cellular processes such as differentiation, proliferation, and senescence.
Wirkmechanismus
N-oxalyl-D-tyrosine derivative 8 exerts its effects by binding to the active site of histone demethylases, particularly the JMJD2 and KDM4 subfamilies. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting the demethylation of histones. The inhibition of histone demethylation can lead to changes in gene expression and chromatin structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-oxalyl-D-phenylalanine: Another derivative of an amino acid, known for its inhibitory effects on histone demethylases.
N-oxalyl-D-cysteine: Similar in structure and function, but with different potency and selectivity.
Uniqueness
N-oxalyl-D-tyrosine derivative 8 is unique due to its specific binding affinity for the JMJD2 and KDM4 subfamilies of histone demethylases. This selectivity makes it a valuable tool for studying these enzymes and their roles in various biological processes .
Eigenschaften
Molekularformel |
C21H23NO8S |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
3-[4-(4-tert-butylphenyl)sulfonyloxyphenyl]-2-(oxaloamino)propanoic acid |
InChI |
InChI=1S/C21H23NO8S/c1-21(2,3)14-6-10-16(11-7-14)31(28,29)30-15-8-4-13(5-9-15)12-17(19(24)25)22-18(23)20(26)27/h4-11,17H,12H2,1-3H3,(H,22,23)(H,24,25)(H,26,27) |
InChI-Schlüssel |
GZIYVGKVNVGZAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-6-(1-(3-(trifluoromethoxy)phenyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B10833702.png)
![Isopropyl 2-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B10833714.png)
![2-[[1-[2-(4-Chlorophenyl)-5-oxo-8-pentylimidazo[1,2-a]pyrimidin-7-yl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B10833719.png)
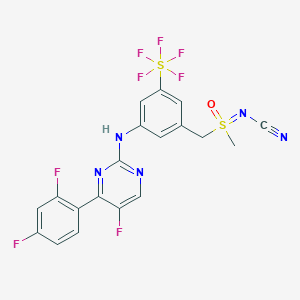
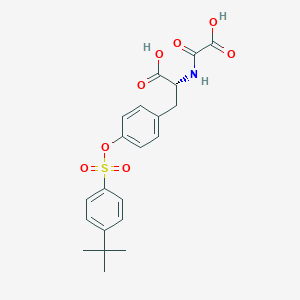
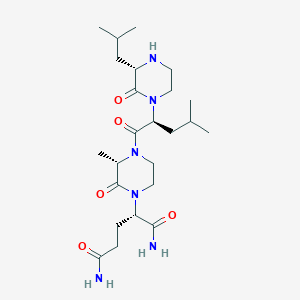
![Oxazolo[3,4-a]pyrazine derivative 5](/img/structure/B10833750.png)

